molecular formula C12H9BrO2S B1277212 5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid CAS No. 62404-05-1

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid

Cat. No.: B1277212
CAS No.: 62404-05-1
M. Wt: 297.17 g/mol
InChI Key: RSHQDMVKFFPVPP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid typically involves the bromination of a thiophene derivative followed by carboxylation. One common method is the bromination of 4-methylthiophene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-4-methylthiophene is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance the compound’s binding affinity to certain targets, while the carboxylic acid group can facilitate interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the thiophene ring.

    4-Methylthiophene-2-carboxylic acid: Similar in structure but lacks the bromophenyl group.

    5-(4-Bromophenyl)-2-thiophenecarboxylic acid: Similar in structure but lacks the methyl group.

Uniqueness

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid is unique due to the combination of the bromophenyl group, the methyl group, and the thiophene ring. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHQDMVKFFPVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426571
Record name 5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62404-05-1
Record name 5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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